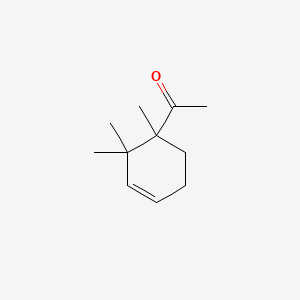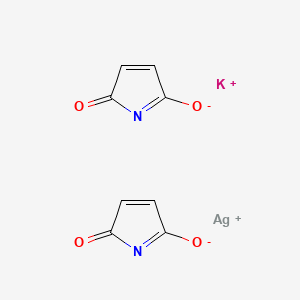
7432-S-trans sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a new oral cephem antibiotic that is well absorbed from the intestinal mucosa.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7432-S-trans sodium salt involves several steps. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which is then subjected to a Wittig reaction with phosphorane to yield a diester. The diester is treated with trifluoroacetic acid to afford a mixture of monoacids. These monoacids are then coupled with 7-aminocephem to produce cephem esters, which are finally deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
7432-S-trans sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7432-S-trans sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cephem antibiotics.
Biology: The compound is studied for its interaction with bacterial penicillin-binding proteins and its antibacterial activity.
Medicine: It is being researched for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Wirkmechanismus
7432-S-trans sodium salt exerts its antibacterial effects by binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The compound has a high affinity for penicillin-binding protein 3 in Escherichia coli and other bacteria, making it effective against a wide range of bacterial species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefaclor: Another oral cephalosporin antibiotic with similar antibacterial properties.
Cefixime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftibuten: Known for its high oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
7432-S-trans sodium salt is unique due to its high binding affinity for penicillin-binding protein 3 and its effectiveness against a wide range of bacterial species, including those resistant to other antibiotics. Its oral bioavailability and stability make it a promising candidate for further development and use in clinical settings .
Eigenschaften
CAS-Nummer |
97547-76-7 |
|---|---|
Molekularformel |
C15H12N4Na2O6S2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
InChI-Schlüssel |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
Isomerische SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)

![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)






